Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-
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Overview
Description
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] is a chemical compound that contains pyridinium and thiol groups. It is commonly used as a cationic surfactant in various industrial applications due to its ability to lower the surface tension of liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts, including Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-], typically involves the quaternization of pyridine with alkyl halides or other alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for pyridinium salts generally follow similar synthetic routes but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce pyridine derivatives .
Scientific Research Applications
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a cationic surfactant and catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in gene delivery systems.
Medicine: Explored for its potential as an anti-cancer and anti-malarial agent.
Industry: Utilized in the production of materials with specific surface properties and in electrochemical devices
Mechanism of Action
The mechanism of action of Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium salts and viologens, such as:
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl Viologen): Known for its electrochromic properties.
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Used in fluorescence-related applications.
Uniqueness
Pyridinium, 2,2’-[1,5-pentanediylbis(thio)]bis[1-methyl-] is unique due to its specific combination of pyridinium and thiol groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
184679-70-7 |
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Molecular Formula |
C17H24N2S2+2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-methyl-2-[5-(1-methylpyridin-1-ium-2-yl)sulfanylpentylsulfanyl]pyridin-1-ium |
InChI |
InChI=1S/C17H24N2S2/c1-18-12-6-4-10-16(18)20-14-8-3-9-15-21-17-11-5-7-13-19(17)2/h4-7,10-13H,3,8-9,14-15H2,1-2H3/q+2 |
InChI Key |
SUQSNKXLYMYDCV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1SCCCCCSC2=CC=CC=[N+]2C |
Origin of Product |
United States |
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